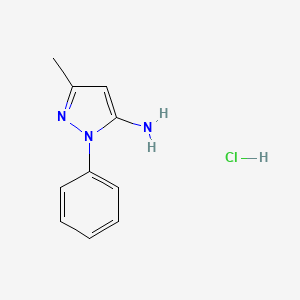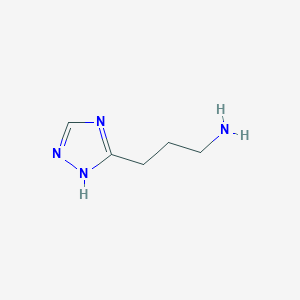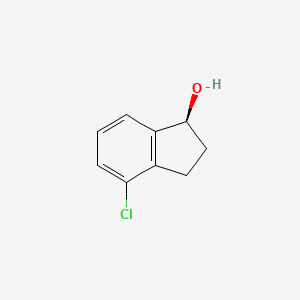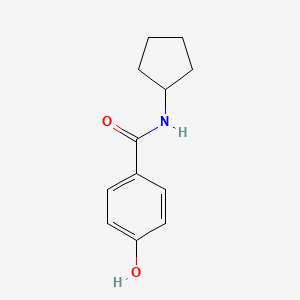![molecular formula C9H12N2O2 B6142907 methyl N-[4-(aminomethyl)phenyl]carbamate CAS No. 1019390-39-6](/img/structure/B6142907.png)
methyl N-[4-(aminomethyl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[4-(aminomethyl)phenyl]carbamate, also known as 4-Aminomethylbenzoic acid methyl ester, is an organic compound that is used in a variety of scientific research applications. It is a colorless, odorless, and crystalline solid that is soluble in water and organic solvents. It is used as a reagent in the synthesis of various compounds and is also used as an intermediate in the synthesis of various drugs. This compound has been studied extensively and has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Methyl N-[4-(aminomethyl)phenyl]carbamate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including drugs, dyes, and pesticides. It has also been used as a model compound in the study of enzyme inhibition and as a substrate in enzymatic assays. In addition, it has been used in the synthesis of various polymers and as an intermediate in the synthesis of various drugs.
Wirkmechanismus
The mechanism of action of methyl N-[4-(aminomethyl)phenyl]carbamate is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, it is believed to act as an agonist of the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, it has been found to act as an agonist of the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. It has also been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of methyl N-[4-(aminomethyl)phenyl]carbamate in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized using a variety of methods. In addition, it is a relatively stable compound and is soluble in both water and organic solvents. However, it also has several limitations. It is a relatively toxic compound and should be handled with care. In addition, it has a relatively low solubility in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research involving methyl N-[4-(aminomethyl)phenyl]carbamate. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis. In addition, further research into its use as a model compound in the study of enzyme inhibition and as a substrate in enzymatic assays is needed. Finally, further research into its potential uses as a reagent for the synthesis of various compounds and its potential role in the synthesis of various drugs is needed.
Synthesemethoden
Methyl N-[4-(aminomethyl)phenyl]carbamate can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-aminobenzoic acid with methanol in the presence of sodium hydroxide. This reaction produces a mixture of this compound and sodium 4-aminobenzoate. The mixture can then be separated by distillation or crystallization.
Eigenschaften
IUPAC Name |
methyl N-[4-(aminomethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)11-8-4-2-7(6-10)3-5-8/h2-5H,6,10H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBBHPHSCXVUQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B6142830.png)
![3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid](/img/structure/B6142832.png)
![methyl[3-(propan-2-yloxy)propyl]amine](/img/structure/B6142837.png)


![5-(chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6142862.png)


![N-[2-(piperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6142870.png)



